molecular formula C19H27N5O4 B1282940 Destetrahydrofuranyl-4-hydroxybutanyl terazosin CAS No. 109678-71-9

Destetrahydrofuranyl-4-hydroxybutanyl terazosin

Número de catálogo: B1282940
Número CAS: 109678-71-9
Peso molecular: 389.4 g/mol
Clave InChI: KCUCXOWQJCTZNA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Destetrahydrofuranyl-4-hydroxybutanyl terazosin, also known chemically as 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one, is a high-purity chemical compound provided for research and development purposes. It is formally identified as Terazosin Hydrochloride Dihydrate - Impurity F, making it a critical analytical reference standard in pharmaceutical quality control and analytical chemistry. Researchers utilize this compound in the development and validation of analytical methods to monitor impurity profiles and ensure the quality, safety, and consistency of Terazosin Active Pharmaceutical Ingredient (API) and its finished drug products. Terazosin is a quinazoline derivative alpha-1-selective adrenergic blocking agent used to treat benign prostatic hyperplasia (BPH) and hypertension. The mechanism of action for the parent drug involves selective blockade of alpha-1 adrenoceptors, leading to relaxation of smooth muscle in the prostate and bladder neck, which improves urine flow, and in blood vessels, which lowers blood pressure. Beyond its role in quality control, the structural features of this analog make it a molecule of interest in advanced chemical and pharmacological research. Recent scientific investigations have explored Terazosin and its analogs for their potential to activate phosphoglycerate kinase 1 (PGK1), an enzyme involved in the glycolytic pathway. This emerging research area suggests potential neuroprotective applications, positioning Terazosin analogs as valuable tools for probing new therapeutic mechanisms in preclinical research. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUCXOWQJCTZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109678-71-9
Record name Destetrahydrofuranyl-4-hydroxybutanyl terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109678719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESTETRAHYDROFURANYL-4-HYDROXYBUTANYL TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4963R0DEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Synthetic Pathways and Reaction Conditions

Core Synthetic Strategy

The synthesis of destetrahydrofuranyl-4-hydroxybutanyl terazosin involves sequential modifications to the parent terazosin structure (C₁₉H₂₅N₅O₄). Key steps include:

  • Hydrolysis of the Tetrahydrofuroyl Group : Acidic or basic conditions cleave the tetrahydrofuran ring, yielding a hydroxyl intermediate.
  • Oxidation and Alkylation : The hydroxyl group undergoes oxidation to a carbonyl, followed by nucleophilic substitution with 4-hydroxybutanyl groups.
Representative Reaction Scheme:

$$
\text{Terazosin} \xrightarrow{\text{HCl/H}2\text{O}} \text{Hydroxyl Intermediate} \xrightarrow{\text{NaBH}4} \text{this compound}
$$

Optimized Laboratory-Scale Synthesis

A validated protocol involves:

  • Starting Materials : 2-Chloro-4-amino-6,7-dimethoxyquinazoline and 1-(2-tetrahydrofuroyl)piperazine.
  • Solvent System : Polar organic solvents (e.g., 2-methoxyethanol) with 5–20% water to stabilize intermediates.
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps.
  • Yield : 85–95% under reflux conditions (35–55 hours).
Table 1: Reaction Conditions and Outcomes
Parameter Optimal Range Impact on Yield/Purity
Temperature 78–100°C Higher temps accelerate hydrolysis
Water Content 5–20% (v/v) Prevents byproduct formation
Reaction Time 35–55 hours Ensures complete substitution
Catalyst Loading 5% Pd/C Balances cost and efficiency

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis prioritizes scalability and reproducibility:

  • Reactor Type : Tubular continuous flow systems minimize batch variability.
  • Purification : Multi-stage crystallization from aqueous ethanol ensures >99.5% purity.
  • Throughput : 50–100 kg/day achievable with automated filtration and drying.

Mitigation of Common Impurities

  • Impurity J (CAS: 152551-75-2) : Forms via incomplete hydroxylation; controlled by adjusting pH to 2.0 during crystallization.
  • Degradation Products : Photolytic oxidation minimized via UV-shielded packaging.
Table 2: Industrial Process Metrics
Metric Performance Regulatory Compliance
Purity ≥99.5% USP/EP guidelines
Residual Solvents <50 ppm ICH Q3C limits
Batch Consistency RSD <1.5% FDA 21 CFR Part 211

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR : Peaks at δ 9.8 ppm (aldehyde proton), δ 3.9–4.1 ppm (methoxy groups).
  • LC-MS : Base peak at m/z 389.4 (M⁺), fragments at m/z 299 and 271.
  • XRD : Characteristic peaks at 2θ = 8.8°, 10.2°, and 20.5° confirm crystallinity.

Stability Profiling

  • Thermal Stability : Decomposition >200°C via retro-aldol reactions.
  • Photostability : t₁/₂ = 48 hours under UV light (ICH Q1B guidelines).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison
Method Yield (%) Purity (%) Cost (USD/kg)
Laboratory-Scale 85–95 98–99 12,000
Industrial 90–95 99.5+ 8,500
Microwave-Assisted 88 97 14,000

Análisis De Reacciones Químicas

Step 1: Quinazoline Core Formation

  • Reaction : Condensation of 2-chloro-6,7-dimethoxyquinazolin-4-amine with a modified piperazine intermediate .
  • Mechanism : Nucleophilic aromatic substitution at the C-4 position of the quinazoline ring.

Step 3: Functional Group Modifications

  • Hydroxyl Protection/Deprotection : Use of protecting groups (e.g., silyl ethers) during synthesis to prevent side reactions .

Metabolic Reactions

Based on terazosin’s metabolism :

  • Primary Pathways :
    • Hepatic Demethylation : Removal of methoxy groups from the quinazoline ring (6-O- and 7-O-demethylation).
    • Oxidation : Hydroxylation of the hydroxybutanyl chain, forming carboxylic acid derivatives.
    • Conjugation : Glucuronidation or sulfation of the hydroxyl group for renal excretion.

Hypothesized Metabolites

Reaction TypeProduct StructureEnzyme Involvement
Hydroxylation4-hydroxybutanyl → 4-ketobutanylCYP3A4
Demethylation6-O-demethyl derivativeCYP2D6

Acidic/Basic Conditions

  • Hydrolysis : The hydroxybutanyl chain may undergo acid-catalyzed ester hydrolysis if ester groups are present .
  • pH Sensitivity : The tertiary amine in the piperazine ring protonates under acidic conditions, altering solubility.

Oxidative Stability

  • Susceptibility : The hydroxyl group on the butanyl chain may oxidize to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄) .

Research Gaps and Challenges

  • Synthetic Data : No peer-reviewed studies explicitly detail the synthesis of this derivative.
  • Stability Studies : Limited information on degradation products under thermal or photolytic stress.
  • Catalytic Interactions : Unclear role of metal catalysts in modifying the hydroxybutanyl moiety.

Aplicaciones Científicas De Investigación

Chemical Profile

Chemical Structure : The compound is characterized by its unique structure which includes a tetrahydrofuran moiety and a hydroxybutyl group attached to the terazosin framework. This structural configuration may influence its pharmacodynamics and pharmacokinetics.

Molecular Formula : C18H23N5O4
Molecular Weight : 373.4 g/mol

Treatment of Benign Prostatic Hyperplasia (BPH)

Destetrahydrofuranyl-4-hydroxybutanyl terazosin is primarily investigated for its efficacy in treating BPH. Terazosin has been shown to alleviate urinary symptoms associated with BPH by relaxing smooth muscle in the bladder neck and prostate. Clinical studies indicate that terazosin can significantly improve urinary flow rates and reduce symptom scores in patients with moderate to severe BPH .

Clinical Findings :

  • A multicenter study demonstrated that terazosin treatment resulted in significant improvements in the International Prostate Symptom Score (IPSS) and peak urinary flow rate over a 24-week period compared to placebo .
  • The long-term safety profile of terazosin suggests it can be used effectively for at least 12 months without significant adverse effects, making it a viable option for ongoing management of BPH .

Management of Hypertension

The compound is also explored for its antihypertensive properties. Terazosin has been effective in lowering blood pressure in hypertensive patients by blocking alpha-1 adrenergic receptors, leading to vasodilation .

Key Outcomes :

  • Studies have shown that terazosin can reduce diastolic blood pressure significantly in hypertensive patients, with minimal side effects when properly titrated .

Enhanced Efficacy and Safety Profiles

Research is ongoing to evaluate whether modifications to the terazosin structure, such as those found in this compound, could enhance efficacy or reduce side effects. The aim is to optimize dosing regimens and improve patient adherence.

Combination Therapies

Investigating the use of this compound in combination with other therapeutic agents could provide synergistic effects, particularly in managing complex cases of hypertension and BPH.

Case Studies and Clinical Trials

StudyObjectiveDesignPopulationResults
Study 1Evaluate efficacy of terazosin on BPH symptomsDouble-blind, placebo-controlled427 men with BPHSignificant improvement in IPSS and peak flow rate
Study 2Long-term safety of terazosinOpen-label extension study475 menSustained symptom relief over 2 years
Study 3Terazosin's effect on hypertensionRandomized controlled trialHypertensive patientsSignificant reduction in diastolic BP

Actividad Biológica

Destetrahydrofuranyl-4-hydroxybutanyl terazosin (DTHBT) is a derivative of terazosin, an established alpha-1 adrenergic receptor antagonist primarily used for treating hypertension and benign prostatic hyperplasia (BPH). This article delves into the biological activity of DTHBT, examining its pharmacological properties, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

DTHBT has a molecular formula of C19_{19}H27_{27}N5_5O4_4 and a molecular weight of approximately 389.45 g/mol. The structural modifications in DTHBT, specifically the addition of destetrahydrofuranyl and 4-hydroxybutanyl groups, are hypothesized to enhance its pharmacological properties compared to terazosin. These modifications may influence its selectivity for adrenergic receptors and improve its pharmacokinetic profile.

DTHBT functions primarily as an alpha-1 adrenergic antagonist, similar to terazosin. The mechanism involves blocking alpha-1 receptors, leading to:

  • Vasodilation : Relaxation of blood vessels, resulting in lowered blood pressure.
  • Smooth Muscle Relaxation : Particularly in the prostate and bladder neck, which improves urinary flow in men with BPH .

The pharmacological effects are attributed to the inhibition of smooth muscle contraction, which is significant in managing conditions like BPH and hypertension.

Pharmacokinetics

While specific pharmacokinetic data for DTHBT is limited due to its recent development, insights can be drawn from terazosin's profile:

  • Absorption : Approximately 90% for terazosin.
  • Volume of Distribution : Ranges from 25L to 30L.
  • Protein Binding : High binding rates (90-94%).
  • Metabolism : Primarily hepatic with several metabolites identified .

These parameters suggest that DTHBT may exhibit similar characteristics, potentially leading to prolonged therapeutic effects due to its prodrug nature.

Comparative Analysis with Terazosin and Other Compounds

DTHBT is designed as a long-acting alternative to terazosin. A comparative analysis with related compounds reveals the following:

Compound NameStructure FeaturesPrimary Use
TerazosinAlpha-1 antagonistBPH, Hypertension
DoxazosinSimilar structure, longer half-lifeHypertension
AlfuzosinSelective alpha-1 blockerBPH
DTHBTModified structure for enhanced activityPotentially BPH

DTHBT's unique modifications may provide advantages such as improved selectivity for alpha receptors or enhanced duration of action compared to these established agents .

Case Studies and Research Findings

Limited studies have been conducted on DTHBT specifically; however, research on terazosin provides valuable context. A notable long-term study involving 494 men demonstrated that terazosin significantly improved urinary flow rates and symptom scores over a duration of 42 months. The most common adverse events included dizziness and asthenia .

The efficacy of DTHBT as a long-acting alternative remains under investigation. Future studies should focus on:

  • Long-term Efficacy : Evaluating symptom relief in patients with BPH.
  • Safety Profile : Monitoring adverse effects compared to existing treatments.
  • Comparative Studies : Assessing the pharmacological differences between DTHBT and its parent compound.

Q & A

Q. How can terazosin’s efficacy in ureteral calculi expulsion be mechanistically distinguished from other α1-blockers?

  • Methodology : Perform ex vivo ureteral tension assays with terazosin vs. tamsulosin. Use calcium imaging to compare intracellular Ca²⁺ flux inhibition. Clinical meta-analyses should adjust for stone size (<10 mm) and location (proximal vs. distal ureter) via multivariate regression .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.